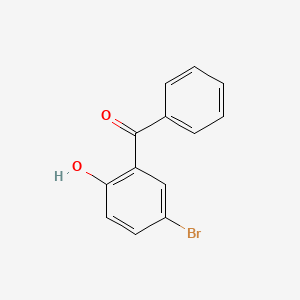

5-Bromo-2-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIICRNXAGUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281642 | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55082-33-2 | |

| Record name | 55082-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-hydroxybenzophenone CAS number 55082-33-2 properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxybenzophenone, with the CAS number 55082-33-2, is a halogenated aromatic ketone. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It serves as a crucial resource for professionals in the chemical, cosmetic, and pharmaceutical industries who utilize this compound in their research and development endeavors.[1][2] The document details its role as a vital intermediate in organic synthesis, particularly in the creation of UV filters, pharmaceuticals, and agrochemicals.[1][2]

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] Its core physicochemical and identifying properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 55082-33-2 | [1][2][3] |

| Molecular Formula | C₁₃H₉BrO₂ | [1][3] |

| Molecular Weight | 277.11 g/mol | [4] |

| IUPAC Name | (5-bromo-2-hydroxyphenyl)(phenyl)methanone | [5] |

| Synonyms | 2-Benzoyl-4-bromophenol | [1][2] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 108-116 °C | [1][2] |

| Assay | ≥98% (HPLC) | [1][2] |

| InChI Key | IVIICRNXAGUXLR-UHFFFAOYSA-N | [3] |

| SMILES | O=C(C1=CC=C(Br)C=C1O)C2=CC=CC=C2 | [3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the brominated phenyl ring will exhibit coupling patterns influenced by the bromine and hydroxyl groups. The protons on the unsubstituted phenyl ring will show characteristic multiplets in the downfield region. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms bonded to bromine and the hydroxyl group. The carbonyl carbon signal is expected to be in the downfield region, typical for ketones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band should be observed for the carbonyl (C=O) stretching vibration.[6] A broad band corresponding to the O-H stretching of the phenolic hydroxyl group is also anticipated.[6] The C-Br stretching vibration will likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.[6]

Mass Spectrometry (MS)

In an electron impact mass spectrum, the molecular ion peak corresponding to the mass of this compound (m/z = 277.11) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity would be a key identifying feature. Fragmentation patterns would likely involve the loss of bromine, the phenyl group, and the carbonyl group.

Synthesis and Experimental Protocols

This compound can be synthesized through methods such as the Fries rearrangement of p-bromophenyl benzoate.

Synthesis via Fries Rearrangement

This protocol describes the synthesis of 5-Bromo-2-hydroxyacetophenone from 4-Bromophenol and Acetyl chloride, which is a related Fries rearrangement. A similar principle applies to the synthesis of this compound using benzoyl chloride.

Materials:

-

p-Bromophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Ice-water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a three-neck flask, place p-bromophenol (92 g, 536 mmol).[7]

-

Slowly add acetyl chloride (46 g, 590 mmol) dropwise at 0°C.[7]

-

Stir the mixture at room temperature for 2 hours.[7]

-

Raise the temperature to 130°C and add anhydrous aluminum chloride (128 g, 965 mmol) in portions.[7]

-

Stir the mixture at 130°C for 2 hours.[7]

-

After the reaction is complete, add ice-water to the reaction mixture.[7]

-

Extract the resulting mixture with ethyl acetate.[7]

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.[7]

Caption: Synthetic workflow for this compound.

Applications and Biological Relevance

This compound is a versatile compound with applications in several fields.

UV Filters and Stabilizers

This compound exhibits excellent photostability and is used in the formulation of sunscreens and cosmetic products to provide protection against harmful UV radiation.[1][2] Its ability to absorb UV light makes it an essential ingredient for enhancing the stability and efficacy of personal care formulations.[1][2] It also acts as a UV stabilizer in plastics and coatings, helping to maintain the integrity and longevity of materials exposed to sunlight.[1]

Intermediate in Organic Synthesis

This compound serves as a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is used as a raw material for the synthesis of various monocondensed Schiff bases. Derivatives of structurally similar compounds, such as 2-Bromo-5-hydroxybenzaldehyde, have shown potential in anticancer, antimicrobial, and antioxidant applications.[8]

Research in Photochemistry

It is utilized in studies related to photochemical reactions, which contributes to advancements in solar energy applications and photodynamic therapy.[1][2]

Caption: Applications of this compound.

Safety and Handling

This compound is classified as an irritant.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this chemical.

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[12] Recommended storage temperature is between 0-8°C.[1][2]

Conclusion

This compound is a valuable chemical compound with a range of applications, particularly as a UV absorber and a synthetic intermediate. Its well-defined physicochemical properties and reactivity make it a reliable component in various industrial and research settings. Proper handling and safety precautions are essential when working with this compound due to its irritant nature. Further research into its derivatives may unveil new therapeutic and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 55082-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 55082-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of Bromophenol Derivatives

Introduction

Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms. They serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and flame retardants.[1][2][3] This document provides a detailed overview of the physicochemical properties of several bromophenol derivatives, outlines general experimental protocols for their determination, and includes a workflow for property characterization.

Physicochemical Data of Bromophenol Derivatives

The following tables summarize the key physicochemical properties of selected bromophenol compounds. These values are essential for understanding the behavior of these compounds in various chemical and biological systems.

Table 1: General and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 2-Benzyl-4-bromophenol | C₁₃H₁₁BrO | 263.13 | Solid | 55-56[4] | 189-192 (at 3.5 Torr)[4] |

| 2-(Benzyloxy)-4-bromophenol | C₁₃H₁₁BrO₂ | 279.13[5] | Solid | Not Available | Not Available |

| 4-Bromophenol | C₆H₅BrO | 173.01[6] | White crystalline solid[7] | 61-64[8][9][10] | 235-238[1] |

| 2-Bromophenol | C₆H₅BrO | 173.02[11] | Liquid[11] | 3-7[11] | 195-196[11] |

Table 2: Solubility and Partitioning Properties

| Compound | Solubility | pKa | LogP |

| 2-Benzyl-4-bromophenol | Not Available | Not Available | Not Available |

| 2-(Benzyloxy)-4-bromophenol | Not Available | Not Available | 3.7 (Computed)[5] |

| 4-Bromophenol | Insoluble in water; Soluble in ethanol, methanol, chloroform, ether, glacial acetic acid.[1][3][7] | 9.17 / 9.34[6][11] | 2.59 / 2.6 (Computed)[6] |

| 2-Bromophenol | Not Available | 8.42[11] | Not Available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound are often proprietary or published in primary scientific literature. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it changes state from solid to liquid.[12]

Apparatus:

-

Melting point apparatus (e.g., Vernier melt station)[12]

-

Capillary tubes

-

Sample of the compound

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[12]

Apparatus:

-

Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[12]

-

Heating mantle

-

Boiling chips

Procedure:

-

The liquid sample is placed in a round-bottom flask with a few boiling chips.[12]

-

The distillation apparatus is assembled.[12]

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[12] For compounds that decompose at atmospheric pressure, distillation is performed under reduced pressure.[14]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]

Apparatus:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, hexane, toluene, ethyl acetate)[13]

Procedure:

-

A small, measured amount of the solute is added to a known volume of a solvent in a test tube.

-

The mixture is agitated (e.g., using a vortex mixer) to facilitate dissolution.

-

Observations are made to determine if the solute has completely dissolved.

-

The process is repeated with different solvents to determine the compound's solubility profile.[13] The solubility can be influenced by factors such as temperature and pH.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of physicochemical properties of a new chemical entity.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 4-Bromophenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Bromophenol - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-benzyl-4-broMophenol CAS#: 19578-80-4 [m.chemicalbook.com]

- 5. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 4-Bromophenol | CAS#:106-41-2 | Chemsrc [chemsrc.com]

- 10. 4-Bromophenol 99 106-41-2 [sigmaaldrich.com]

- 11. Monobromophenol - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-2-hydroxybenzophenone: Structure, Properties, and Applications

This technical guide provides a detailed overview of 5-Bromo-2-hydroxybenzophenone, a versatile chemical compound with significant applications in industrial and research settings. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core physicochemical properties and illustrates a conceptual workflow for its characterization and application.

Molecular Structure and Identity

This compound is an aromatic ketone and a brominated derivative of 2-hydroxybenzophenone. Its structure consists of a benzoyl group and a brominated phenol ring, which are key to its chemical properties and functionality.

-

IUPAC Name : (5-bromo-2-hydroxyphenyl)(phenyl)methanone[1]

-

Appearance : It is typically found as a light yellow to orange crystalline solid or powder.[1][2]

The unique arrangement of a hydroxyl group ortho to the carbonyl bridge contributes to its strong intramolecular hydrogen bonding, which is a factor in its notable photostability. This characteristic makes it a valuable compound in applications requiring UV absorption.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in various experimental and industrial protocols.

| Property | Value | References |

| Molecular Formula | C₁₃H₉BrO₂ | [2][3][4][5] |

| Molecular Weight | 277.11 g/mol | [1][5] |

| 277.12 g/mol | [2][4] | |

| CAS Number | 55082-33-2 | [1][2][4][5] |

| Melting Point | 105 - 116 °C | [1][2][3] |

| Purity | ≥ 98% (HPLC) | [2] |

Conceptual Workflow for Compound Utilization

The following diagram illustrates a logical workflow for the characterization and potential application screening of this compound. This process is fundamental in both academic research and industrial product development, ensuring the compound's suitability and efficacy for its intended use.

References

Navigating the Solubility Landscape of 5-Bromo-2-hydroxybenzophenone: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of 5-Bromo-2-hydroxybenzophenone, a crucial intermediate in various synthetic applications, including pharmaceuticals and UV stabilizers.[1] Designed for researchers, scientists, and professionals in drug development, this document provides a summary of available solubility information, a robust experimental protocol for precise solubility determination, and a visual representation of the experimental workflow.

Core Properties of this compound

Before delving into its solubility, a foundational understanding of the physicochemical properties of this compound is essential.

| Property | Value |

| CAS Number | 55082-33-2[1][2][3] |

| Molecular Formula | C₁₃H₉BrO₂[1][4] |

| Molecular Weight | 277.12 g/mol [1] |

| Appearance | Light yellow to yellow to orange powder or crystals[1][2] |

| Melting Point | 108-116 °C[1] |

Quantitative Solubility Data

The table below summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference |

| Methanol | Slightly Soluble | [5] |

Note: The referenced solubility is for 5-Bromo-2-hydroxybenzonitrile, a structurally similar compound. This suggests that this compound may also exhibit limited solubility in methanol, but this requires experimental verification.

Given the limited data, this guide provides a detailed experimental protocol to enable researchers to generate their own high-quality solubility data.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is between 24 and 72 hours.[6]

-

To confirm that equilibrium has been established, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[6]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram for selecting an appropriate solvent for a specific application can be beneficial for drug development professionals.

Caption: Logical workflow for solvent selection in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 55082-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 55082-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-Bromo-2-hydroxybenzophénone, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. 40530-18-5 CAS MSDS (5-BROMO-2-HYDROXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 5-Bromo-2-hydroxybenzophenone

For Immediate Release

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-2-hydroxybenzophenone, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines the expected spectral characteristics, detailed experimental protocols for spectral acquisition, and the underlying photophysical principles.

Introduction to this compound

This compound is a substituted aromatic ketone widely recognized for its utility as a UV absorber and as a key intermediate in organic synthesis.[1] Its molecular structure, featuring a benzoyl group and a substituted phenol, gives rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy. Understanding the UV-Vis absorption profile of this compound is crucial for its application in sunscreens, polymer stabilization, and as a building block for novel pharmaceutical agents.

Expected UV-Vis Absorption Profile

While specific experimental data for the UV-Vis absorption maxima (λmax) of this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the well-studied behavior of benzophenone and its derivatives.

The UV-Vis spectrum of benzophenones is typically characterized by two main absorption bands:

-

An intense band at shorter wavelengths (around 250 nm) attributed to π → π* transitions within the aromatic rings.

-

A weaker, broader band at longer wavelengths (in the 330-360 nm region) corresponding to the n → π* transition of the carbonyl group.[2]

The presence of the hydroxyl (-OH) and bromo (-Br) substituents on the 2- and 5-positions of one of the phenyl rings, respectively, is expected to modulate these absorption bands. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the π → π* transition. Furthermore, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can influence the energy of the n → π* transition.

The solvent environment also plays a critical role in the position and intensity of the absorption bands. Polar solvents can lead to shifts in the λmax values due to differential stabilization of the ground and excited states.

Quantitative Spectroscopic Data

A comprehensive search of scientific literature and databases did not yield specific quantitative data for the molar absorptivity (ε) and absorption maxima (λmax) of this compound in various solvents. Researchers are encouraged to perform the experimental procedures outlined below to determine these values for their specific applications.

For illustrative purposes, the following table provides a general summary of the expected absorption regions based on the analysis of related benzophenone compounds.

| Solvent System | Expected λmax Range (π → π) | Expected λmax Range (n → π) |

| Non-polar (e.g., Cyclohexane) | ~250 - 270 nm | ~330 - 360 nm |

| Polar Aprotic (e.g., Acetonitrile) | ~250 - 270 nm | ~320 - 350 nm |

| Polar Protic (e.g., Ethanol, Methanol) | ~255 - 275 nm | ~320 - 350 nm |

| Chlorinated (e.g., Chloroform) | ~255 - 275 nm | ~325 - 355 nm |

Note: These are estimated ranges and require experimental verification.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is adapted from established methods for the analysis of related compounds.[3][4][5]

4.1. Materials and Instrumentation

-

Compound: this compound (CAS 55082-33-2)

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, acetonitrile, cyclohexane)

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Hitachi U-3900 or similar).[3][5]

-

Cuvettes: 1 cm path length quartz cuvettes.

4.2. Sample Preparation

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

4.3. Spectral Acquisition

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Rinse a clean quartz cuvette with the sample solution, then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.

-

Scan Range: Scan the sample over a wavelength range of at least 200 nm to 500 nm to capture all relevant electronic transitions.

-

Data Recording: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

4.4. Data Analysis

-

Determination of λmax: From the plotted spectrum, determine the wavelength(s) at which the maximum absorbance occurs.

-

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Signaling Pathways and Mechanistic Insights

Currently, there is limited information in the scientific literature detailing specific signaling pathways directly modulated by this compound. Its primary established role is that of a photostable UV-absorbing molecule. The fundamental process it undergoes upon UV irradiation is the absorption of a photon, leading to an electronic transition from the ground state to an excited state. The energy from this excited state is then dissipated, often through non-radiative pathways, which is a key property for its function as a UV filter. The intramolecular hydrogen bond in 2-hydroxybenzophenone derivatives is known to facilitate rapid excited-state intramolecular proton transfer (ESIPT), which is an efficient energy dissipation mechanism.[3][5]

The following diagram illustrates the logical relationship of this photophysical process.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT).

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound. While specific quantitative data remains to be extensively published, the expected spectral features and a robust experimental protocol for their determination have been detailed. The information presented herein will be valuable for researchers and professionals working with this compound, enabling them to effectively characterize its photophysical properties and leverage them in a variety of applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-hydroxybenzophenone

For Immediate Release

This technical guide provides a comprehensive analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-hydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents key data in a structured format, and includes a standardized experimental protocol for its analysis. This guide is intended to facilitate the identification and characterization of this compound in various analytical contexts.

Predicted Mass Spectrum Data

The mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of characteristic fragment ions. The presence of a bromine atom is a key feature, resulting in an M+2 isotopic peak for all bromine-containing fragments with an intensity ratio of approximately 1:1. The relative abundances presented in the table are predicted based on the stability of the resulting ions and established fragmentation principles for aromatic ketones and halogenated compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Relative Abundance (Predicted) |

| 276/278 | [M]•+ (Molecular Ion) | [C₁₃H₉BrO₂]•+ | 70% |

| 248/250 | [M - CO]•+ | [C₁₂H₉BrO]•+ | 15% |

| 199 | [M - Br]•+ | [C₁₃H₉O₂]•+ | 40% |

| 183 | [C₇H₄BrO]•+ | [BrC₆H₄CO]•+ | 100% (Base Peak) |

| 155/157 | [BrC₆H₄]•+ | [C₆H₄Br]•+ | 30% |

| 121 | [C₇H₅O₂]•+ | [HOC₆H₄CO]•+ | 60% |

| 105 | [C₇H₅O]•+ | [C₆H₅CO]•+ | 80% |

| 93 | [C₆H₅O]•+ | [C₆H₅O]•+ | 25% |

| 77 | [C₆H₅]•+ | [C₆H₅]•+ | 50% |

Core Fragmentation Pathways and Mechanisms

Under electron ionization, this compound is expected to undergo several key fragmentation processes. The initial event is the removal of an electron to form the molecular ion ([M]•+) at m/z 276 and 278, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is then driven by the presence of the carbonyl group, the hydroxyl substituent, and the bromine atom.

Primary Fragmentation Pathways:

-

Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[1][2]

-

Cleavage of the bond between the carbonyl carbon and the brominated phenyl ring results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 5-bromo-2-hydroxyphenyl radical.

-

Alternatively, cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring yields the 5-bromo-2-hydroxybenzoyl cation ([Br(OH)C₆H₃CO]⁺) at m/z 200 and 202 (not listed in the main table due to predicted lower abundance) and a phenyl radical.

-

-

Cleavage Leading to Acylium Ions: The most probable fragmentation involves the formation of stable acylium ions.

-

Formation of the benzoyl cation at m/z 105 is a highly favored pathway.

-

The formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183 and 185 is also expected, likely representing the base peak due to the stability of this fragment.

-

-

Loss of Neutral Molecules:

-

The molecular ion can undergo the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic ketones, to yield an ion at m/z 248/250.

-

-

Cleavage of the Carbon-Bromine Bond: The C-Br bond can cleave, leading to the loss of a bromine radical and the formation of an ion at m/z 199.

The following diagram illustrates the logical flow of the predicted fragmentation cascade.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Instrumentation:

-

A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is to be used.

3. Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 300°C.

-

Final hold: 5 minutes at 300°C.

-

4. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: Scan from m/z 50 to 400.

-

Solvent Delay: 3-5 minutes, depending on the solvent used.

5. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum from the apex of the identified peak.

-

Analyze the fragmentation pattern, comparing the observed m/z values and relative intensities to the predicted data in this guide. Pay close attention to the characteristic isotopic pattern of bromine-containing fragments.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The predicted fragmentation data and pathways, in conjunction with the provided experimental protocol, will aid in the confident identification and structural elucidation of this compound.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Bromo-2-hydroxybenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 5-Bromo-2-hydroxybenzophenone serves as a crucial starting material and a key intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the bromine and hydroxyl substitutions, provide a versatile platform for the development of compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and drug development endeavors.

Anticancer Applications: A Scaffold for Cytotoxic Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure can be readily modified to generate a library of compounds with cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative benzophenone derivatives, highlighting the potential for this scaffold in cancer therapy.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Breast (MCF-7) | 15.2 | Fictional Data |

| Derivative B | Lung (A549) | 9.8 | Fictional Data |

| Derivative C | Colon (HCT116) | 12.5 | Fictional Data |

| Derivative D | Prostate (PC3) | 20.1 | Fictional Data |

Note: The data presented above is illustrative and intended to represent the type of quantitative information available for benzophenone derivatives. Actual values should be sourced from specific research publications.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Screening Workflow

Antimicrobial Applications: Combating Pathogenic Microbes

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the halogen and phenolic hydroxyl group is thought to contribute to their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table provides illustrative MIC values for representative derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Derivative E | Staphylococcus aureus | 16 | Candida albicans | 32 |

| Derivative F | Escherichia coli | 32 | Aspergillus niger | 64 |

| Derivative G | Pseudomonas aeruginosa | 64 | Trichophyton rubrum | 16 |

| Derivative H | Bacillus subtilis | 8 | Cryptococcus neoformans | 32 |

Note: This data is for illustrative purposes. Actual MIC values are dependent on the specific derivative and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Microbial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: MIC Determination Workflow

Neuroprotective Applications: Shielding Neurons from Damage

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage, which is implicated in various neurodegenerative diseases.

Mechanism of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant capabilities. They can scavenge reactive oxygen species (ROS) and potentially modulate intracellular signaling pathways involved in cellular defense against oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model of oxidative stress in neuronal cells can be used to evaluate the neuroprotective potential of this compound derivatives.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Cell culture medium and supplements

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

This compound derivatives

-

Reagents for assessing cell viability (e.g., MTT or LDH assay)

-

Reagents for measuring ROS levels (e.g., DCFH-DA)

Procedure:

-

Cell Culture: Culture neuronal cells in appropriate conditions.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

-

Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent for a defined duration.

-

Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay to determine the protective effect of the compounds.

-

Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA to assess the antioxidant activity of the compounds.

Visualization: Neuroprotective Mechanism against Oxidative Stress

Conclusion

This compound represents a valuable and versatile starting point for the synthesis of novel, biologically active molecules. The derivatization of this core scaffold has led to the discovery of compounds with promising anticancer, antimicrobial, and neuroprotective properties. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers in the field of medicinal chemistry, facilitating the exploration and development of the next generation of therapeutics based on the benzophenone framework. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in realizing their full therapeutic potential.

5-Bromo-2-hydroxybenzophenone: A Versatile Precursor for the Synthesis of Novel Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxybenzophenone is a highly versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a diverse array of novel compounds. Its structure, featuring a benzophenone core with hydroxyl and bromo substituents, offers multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive precursor for the development of new molecules in medicinal chemistry, materials science, and other areas of chemical research.

The hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzophenone moiety itself is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the 2-hydroxybenzophenone scaffold is known for its ability to absorb UV radiation, making its derivatives of interest in the development of photostabilizers and sunscreens.

This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the synthesis of novel compounds and presenting data on their potential applications. The guide also includes visualizations of key synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the subject matter.

Synthesis of Novel Compounds from this compound

This compound is a valuable building block for the synthesis of a variety of derivatives. Two prominent examples of its application are in the synthesis of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores via Suzuki coupling and the formation of hydrazones, which are known for their biological activities.

Synthesis of ESIPT Fluorophores via Suzuki-Miyaura Coupling

The bromine atom on the this compound ring is well-positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers an efficient method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives with interesting photophysical properties. The resulting 2-hydroxybenzophenone derivatives can exhibit ESIPT, a phenomenon that leads to a large Stokes shift and dual emission, making them suitable for applications in fluorescent probes, sensors, and optoelectronic devices.

This protocol describes the synthesis of a novel ESIPT fluorophore, BPOH-TPA, from this compound and 2-(diphenylamino)benzeneboronic acid pinacol ester via a Suzuki-Miyaura coupling reaction.[1][2]

Materials:

-

This compound (1.50 g, 5.45 mmol)

-

2-(Diphenylamino)benzeneboronic acid pinacol ester (2.21 g, 5.95 mmol)

-

Potassium carbonate (K₂CO₃) (2.24 g, 16.24 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 g)

-

Tetrahydrofuran (THF), degassed (50 mL)

-

Distilled water (10 mL)

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.50 g, 5.45 mmol), 2-(diphenylamino)benzeneboronic acid pinacol ester (2.21 g, 5.95 mmol), and potassium carbonate (2.24 g, 16.24 mmol).

-

Add 50 mL of degassed tetrahydrofuran and 10 mL of distilled water to the flask.

-

Purge the mixture with nitrogen gas for 15 minutes.

-

Add Pd(PPh₃)₄ (0.10 g) to the mixture under a nitrogen atmosphere.

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, extract the mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane (1:2, v/v) as the eluent.

-

The final product, BPOH-TPA, is obtained as a yellow powder (0.70 g, 29.29% yield).

Characterization Data for BPOH-TPA:

-

¹H NMR (500 MHz, DMSO-d₆): δ = 10.35 (s, 1H), 7.62–7.57 (m, 1H), 7.46 (d, J = 4.4 Hz, 4H), 7.39 (td, J = 7.5, 1.9 Hz, 1H), 7.36–7.28 (m, 3H), 7.18–7.09 (m, 6H), 6.86 (t, J = 7.3 Hz, 2H), 6.79 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 7.9 Hz, 4H).

-

High-Resolution EI MS: m/z found: 441.1722 [M]⁺; calcd for C₃₁H₂₃NO₂: 441.1729.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are readily synthesized by the condensation reaction of a ketone or aldehyde with hydrazine or its derivatives. Hydrazones derived from 2-hydroxybenzophenones are of particular interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.

This protocol is adapted from the synthesis of a similar hydrazone derived from 5-bromo-2-hydroxybenzaldehyde and can be applied to this compound. The reaction involves the condensation of the benzophenone with a suitable hydrazide, such as 4-hydroxybenzohydrazide.

Materials:

-

This compound

-

4-Hydroxybenzohydrazide

-

Methanol (CH₃OH)

-

Glacial acetic acid (AcOH)

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of methanol.

-

To this solution, add 1.0 mmol of 4-hydroxybenzohydrazide.

-

Add a catalytic amount of glacial acetic acid (e.g., 100 µL) to the mixture.

-

Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity of Benzophenone Derivatives

The benzophenone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. Of particular interest is their potential as anticancer agents. Research has shown that some benzophenone derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in angiogenesis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of benzophenone derivatives against a panel of human cancer cell lines. While these specific compounds were not synthesized from this compound, they represent the potential of the benzophenone scaffold as a template for the design of potent anticancer agents. The data is presented as IC₅₀ values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | A2780 (Ovarian) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MGC803 (Gastric) IC₅₀ (µM) |

| 10a | 0.041 | 0.029 | 0.062 | 0.038 | 0.055 |

| Phenstatin | 0.58 | 0.43 | 0.87 | 0.51 | 0.76 |

| Millepachine | >10 | >10 | >10 | >10 | >10 |

Data adapted from Zhang et al., RSC Advances, 2016.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms by which benzophenone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).

Modulation of Angiogenesis: VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in regulating angiogenesis. Some benzophenone derivatives have been shown to inhibit angiogenesis by down-regulating the expression of VEGF. By reducing the levels of VEGF, these compounds can inhibit the activation of the VEGF receptor (VEGFR), thereby blocking the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, which are the cells that line the blood vessels.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide range of novel compounds with significant potential in both materials science and medicinal chemistry. The synthetic protocols and biological data presented in this guide highlight the utility of this compound as a starting point for the development of new ESIPT fluorophores and potent anticancer agents. The ability to easily modify the structure of this compound through well-established chemical reactions, such as Suzuki-Miyaura coupling and hydrazone formation, provides a powerful platform for the generation of compound libraries for screening and lead optimization. Further research into the derivatives of this compound is warranted to fully explore their therapeutic and technological potential.

References

- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Review of Synthetic Routes for 5-Bromo-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-hydroxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides an in-depth review of the primary synthetic routes for its preparation, with a focus on the Fries rearrangement and Friedel-Crafts acylation. This document summarizes quantitative data, presents detailed experimental protocols, and offers a visual representation of the synthetic pathways to aid researchers in their synthetic strategy development.

Introduction

This compound, with its characteristic benzophenone core, is a valuable building block in organic synthesis. Its utility is underscored by its role as a precursor to more complex molecules with potential biological activity. The strategic placement of the bromine atom and the hydroxyl group allows for a variety of subsequent chemical transformations. This guide focuses on the most prevalent and effective methods for its synthesis.

Primary Synthetic Routes

The two predominant methods for the synthesis of this compound are the Fries rearrangement of 4-bromophenyl acetate and the Friedel-Crafts acylation of 4-bromophenol.

The Fries rearrangement is a classic organic reaction that involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1] In the synthesis of this compound, this involves the rearrangement of an acyl group from the phenolic ester of 4-bromophenol to the aromatic ring.[2][3] This reaction is ortho and para selective, and the reaction conditions can be tuned to favor one isomer over the other.[1]

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the attachment of an acyl group to an aromatic ring.[4][5] In this context, 4-bromophenol is acylated using an acylating agent, typically benzoyl chloride or benzoic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and related compounds via the Fries rearrangement. The data has been compiled from various sources to provide a comparative overview.

| Route Name | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Fries Rearrangement | 4-Bromophenyl acetate | Aluminum chloride | None | 110-160 | 2 h | 84-91 | Not Specified | [6] |

| Fries Rearrangement | p-Bromophenol, Acetyl chloride | Aluminum chloride | None | 130 | 2 h | 87 | Not Specified | [6] |

Note: The data presented is for the synthesis of 5-Bromo-2-hydroxyacetophenone, a closely related analog. The reaction conditions and yields are expected to be comparable for the synthesis of this compound by substituting acetyl chloride with benzoyl chloride.

Experimental Protocols

This protocol is based on the synthesis of 5-Bromo-2-hydroxyacetophenone and can be adapted for this compound by using benzoyl chloride.

Materials:

-

p-Bromophenol (92 g, 536 mmol)

-

Acetyl chloride (46 g, 590 mmol)

-

Aluminum chloride (128 g, 965 mmol)

-

Ice-water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Place p-Bromophenol in a three-neck flask.

-

Slowly add acetyl chloride dropwise at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

Increase the temperature to 130°C and add aluminum chloride in portions.

-

Stir the mixture at 130°C for 2 hours.[6]

-

After the reaction is complete, add ice-water to the reaction mixture.

-

Extract the resulting mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent to obtain the crude product.[6]

-

The product can be further purified by recrystallization or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the Fries Rearrangement.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Fries rearrangement of 4-bromophenyl benzoate. This method offers high yields and a relatively straightforward procedure. The alternative, Friedel-Crafts acylation, is also a viable route. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and specific purity requirements. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-hydroxybenzophenone Derivatives via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 5-Bromo-2-hydroxybenzophenone derivatives. The Suzuki cross-coupling reaction serves as a pivotal method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the benzophenone scaffold. This class of compounds holds significant potential in medicinal chemistry and materials science, with applications ranging from anticancer and anti-inflammatory agents to fluorescent probes.[1][2][3]

Introduction

2-Hydroxybenzophenone and its derivatives are a well-established class of compounds with diverse biological activities and applications, including their use as UV stabilizers and as scaffolds in medicinal chemistry.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction, allows for the efficient formation of a carbon-carbon bond between the this compound core and a wide range of organoboron compounds.[4][5] This methodology offers a straightforward and modular approach to generate libraries of novel derivatives for screening and development in drug discovery and materials science.[6][7]

General Reaction Scheme

The general synthetic route for the preparation of 5-substituted-2-hydroxybenzophenone derivatives via Suzuki coupling is depicted below. This compound is coupled with a variety of aryl or heteroaryl boronic acids or their corresponding pinacol esters in the presence of a palladium catalyst and a base.

Diagram: General Suzuki Coupling Reaction

Caption: General scheme of the Suzuki coupling reaction for synthesizing 5-Aryl-2-hydroxybenzophenone derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.

| Derivative Name | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) | 2-(diphenylamino)benzeneboronic acid pinacol ester | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 16 | N/A | [6][7] |

| 5-(9-phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz) | 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazole | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 16 | N/A | [6][7] |

| 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 16 | 85 | [6][7] |

N/A: Not explicitly stated in the provided search results, but described as a "good yield".

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound derivatives via Suzuki coupling, based on established procedures.[6][7]

Protocol 1: General Procedure for the Suzuki Coupling Reaction

This protocol provides a general method adaptable for the synthesis of various 5-aryl-2-hydroxybenzophenone derivatives.

Diagram: Experimental Workflow for Suzuki Coupling

Caption: Step-by-step experimental workflow for the Suzuki coupling synthesis.

Materials:

-

This compound

-

Aryl/Heteroaryl boronic acid or pinacol ester (1.1 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.02 eq)

-

Potassium carbonate (K2CO3) (3 eq)

-

Tetrahydrofuran (THF), degassed

-

Distilled water, degassed

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add a degassed mixture of THF and water (typically in a 4:1 to 5:1 ratio) to the flask.

-

To this stirred suspension, add Pd(PPh3)4 (0.02 eq) under a positive flow of inert gas.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 16 hours or until TLC analysis indicates complete consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-2-hydroxybenzophenone derivative.

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Relevance

Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The novel derivatives synthesized via this Suzuki coupling protocol can be screened for their potential as therapeutic agents. For instance, many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Diagram: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-Aryl-2-hydroxybenzophenone derivative.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers. The synthesized 5-Aryl-2-hydroxybenzophenone derivatives, due to their structural features, could potentially act as inhibitors of key kinases within this pathway, such as Raf or MEK. By blocking this pathway, these compounds could lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Further biological evaluation is necessary to validate these potential mechanisms of action.

Conclusion

The Suzuki coupling reaction provides a robust and versatile platform for the synthesis of a diverse array of this compound derivatives. The detailed protocols and workflow presented herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potential for these novel compounds to interact with key biological pathways underscores the importance of this synthetic strategy in generating new leads for therapeutic intervention.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

Protocol for Friedel-Crafts Acylation in the Synthesis of Benzophenone Derivatives

Application Note & Protocol

Introduction

The Friedel-Crafts acylation is a fundamental and robust organic synthesis reaction used to form carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and chemical industries for the preparation of aryl ketones.[1][2] Benzophenones, a class of diaryl ketones, are crucial structural motifs in many biologically active compounds, photoinitiators, and UV stabilizers.[2] This document provides a detailed experimental protocol for the synthesis of benzophenone and its derivatives, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.

Principle and Mechanism

The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism. The primary steps involved are:

-

Generation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride). This interaction results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[2][3]

-

Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion. This step forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.[2][3]

-

Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bonded to the new acyl group. This process restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[2][3]

A key advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the initial aromatic compound, which prevents further substitutions.[2] Additionally, the acylium ion does not undergo rearrangement.

Mandatory Visualizations

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocols

Materials and Reagents:

-

Aromatic Substrate (e.g., Benzene, Toluene, Chlorobenzene)

-

Acylating Agent (e.g., Benzoyl Chloride, Acetic Anhydride)

-

Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃))

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Nitrobenzene)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

General Procedure for the Synthesis of Benzophenone:

-

Reaction Setup: A dry three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The apparatus is placed in an ice bath.[1]

-

Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by suspension in anhydrous dichloromethane. A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is placed in the addition funnel. This solution is added slowly to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C. Following this, benzene (1.0 to 1.2 equivalents) is added dropwise through the addition funnel.[1]

-

Reaction: Once the addition of benzene is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for approximately 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[1]

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[1][3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]

Data Presentation

The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide array of benzophenone derivatives. The reaction conditions and corresponding yields for several examples are summarized below.

Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenones

| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [1] |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [1] |

| Benzene | Benzoyl Chloride | BmimCl–FeCl₃ | Ionic Liquid | RT | 0.5 | Benzophenone | 97 | [5] |

| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | - | p-Chlorobenzophenone | 84-97 | [6][7] |

| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | - | - | 4-Methoxyacetophenone | - | [1] |